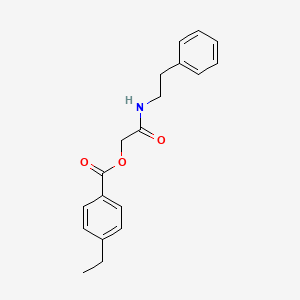

2-Oxo-2-(phenethylamino)ethyl 4-ethylbenzoate

Description

Propriétés

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 4-ethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-2-15-8-10-17(11-9-15)19(22)23-14-18(21)20-13-12-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBBAVKCUIQHSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(phenethylamino)ethyl 4-ethylbenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-ethylbenzoic acid with phenethylamine to form an amide intermediate. This intermediate is then subjected to oxidation reactions to introduce the oxo group, resulting in the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

2-Oxo-2-(phenethylamino)ethyl 4-ethylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: The phenethylamino group can participate in substitution reactions, where other functional groups replace the phenethyl group.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxylated derivatives.

Applications De Recherche Scientifique

2-Oxo-2-(phenethylamino)ethyl 4-ethylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.

Industry: The compound’s properties make it suitable for use in various industrial applications, including the production of specialty chemicals.

Mécanisme D'action

The mechanism by which 2-Oxo-2-(phenethylamino)ethyl 4-ethylbenzoate exerts its effects involves its interaction with specific molecular targets. The phenethylamino group can bind to receptors or enzymes, modulating their activity. The oxo group may also play a role in these interactions, influencing the compound’s overall biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following table summarizes key structural analogs, their modifications, and pharmacological profiles:

Key Observations:

- Bioisosteric Replacements: Replacing the benzoate ester with a tetrazole (e.g., compound 3e ) enhances solubility (δ 164.8 ppm in 13C NMR, ) and synthetic yield (83% vs. 67–75% for other tetrazole analogs) .

- Linker Effects: Thioether analogs (e.g., I-6373) exhibit greater metabolic stability compared to ester-linked compounds, as evidenced by lower hepatotoxicity (Table 4, ).

Pharmacological and Physicochemical Data

Data from in silico and experimental studies highlight critical differences:

Table 1: Physicochemical and Activity Comparison

Notes:

- The target compound’s predicted logP (~3.5) suggests moderate lipophilicity, comparable to I-6230. However, tetrazole-based analogs (e.g., 3e ) exhibit lower logP values, aligning with improved solubility .

- Carboxamide derivatives demonstrate superior anesthetic potency (ED50: 0.8 μM) but higher hepatotoxicity (IC50: 45 μM), indicating a trade-off between efficacy and safety .

Activité Biologique

2-Oxo-2-(phenethylamino)ethyl 4-ethylbenzoate is a synthetic compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a phenethylamine moiety, which is often associated with various biological activities, including anticancer and antiviral properties. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The molecular formula of this compound is C19H21NO3, indicating the presence of an oxo group and an ethylbenzoate moiety. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas:

-

Anticancer Activity :

- Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives of phenethylamine have shown promise as inhibitors of tumor growth due to their ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .

- A study demonstrated that related compounds could induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .

-

Antiviral Properties :

- The phenethylamine structure is known for its interaction with viral enzymes. Compounds sharing similar characteristics have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are vital in treating HIV . This suggests that this compound may possess similar antiviral effects.

-

Antioxidant Activity :

- The antioxidant capacity of phenolic compounds is well-documented. Studies utilizing assays such as ABTS and DPPH have shown that phenolic structures can scavenge free radicals effectively . Given the presence of a phenolic component in this compound, it is hypothesized that it may exhibit antioxidative properties.

Data Table: Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis through caspase activation | |

| Antiviral | Inhibits reverse transcriptase | |

| Antioxidant | Scavenges free radicals |

Case Studies

Several studies have investigated the biological activities of compounds related to or derived from this compound:

- Case Study 1 : A derivative was tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating effective cytotoxicity .

- Case Study 2 : In vitro assays revealed that a structurally similar compound inhibited HIV replication by blocking viral entry into host cells .

Future Directions

Further research is needed to elucidate the precise mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

- Structure-Activity Relationship (SAR) studies to optimize its efficacy.

- Investigating its pharmacokinetics and bioavailability.

- Conducting in vivo studies to evaluate therapeutic potential and safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Oxo-2-(phenethylamino)ethyl 4-ethylbenzoate, and how can purity be maximized?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of phenethylamine with a keto-ester intermediate, followed by esterification with 4-ethylbenzoic acid. Key steps include:

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the phenethylamino group to the oxo-ethyl backbone .

- Esterification : Employ acid chlorides or activated esters of 4-ethylbenzoic acid under anhydrous conditions to minimize hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity. Monitor via TLC and NMR .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity. Key signals include the ester carbonyl (~168-170 ppm) and phenethylamino protons (δ 3.2–3.5 ppm for –CHNH–) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H] expected at m/z 369.18) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and ester groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified phenethyl (e.g., halogenated or methylated) or benzoate (e.g., nitro or methoxy groups) moieties .

- Biological Assays : Test analogs against target enzymes (e.g., kinases or proteases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity .

- Computational Modeling : Perform docking simulations (AutoDock Vina) to correlate substituent effects with binding energy scores .

Q. What strategies resolve contradictions in solubility and stability data for this compound?

- Methodological Answer :

- Solvent Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for high solubility, acetonitrile for HPLC stability) .

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolytic (ester cleavage) or oxidative (amide oxidation) degradation pathways .

- Statistical Analysis : Apply multivariate regression to reconcile discrepancies in reported solubility values (e.g., outliers due to residual solvents in crystallized samples) .

Q. How can metabolic stability and toxicity be assessed preclinically?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Monitor esterase-mediated hydrolysis and cytochrome P450 oxidation .

- Toxicogenomics : Use RNA-seq to identify upregulated stress-response genes (e.g., Nrf2 or HSP70) in HepG2 cells exposed to sublethal doses .

- In Silico Prediction : Apply tools like ProTox-II to estimate hepatotoxicity and mutagenicity based on structural alerts (e.g., reactive ester groups) .

Q. What crystallographic insights explain the compound’s reactivity in solid-state reactions?

- Methodological Answer :

- Packing Analysis : X-ray diffraction reveals intermolecular interactions (e.g., C=O···H–N hydrogen bonds) that stabilize the crystal lattice and influence photostability .

- Thermal Analysis : Combine DSC and TGA to correlate melting points (observed: 145–150°C) with crystal packing efficiency .

- Reactivity Mapping : Use Hirshfeld surfaces to identify accessible electrophilic sites (e.g., the oxo-ethyl group) for nucleophilic attacks .

Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Critical Data Points | Reference |

|---|---|---|

| H NMR | δ 7.8–8.1 ppm (aromatic H), δ 4.3–4.5 ppm (ester –CH–) | |

| C NMR | 168.2 ppm (ester C=O), 170.5 ppm (amide C=O) | |

| HR-ESI-MS | [M+H]: m/z 369.18 (calculated) |

Table 2 : Comparative Reactivity of Structural Analogs

| Analog Modification | Binding Affinity (IC, μM) | Metabolic Half-Life (h) |

|---|---|---|

| 4-Nitrobenzoate derivative | 0.45 ± 0.02 | 2.1 ± 0.3 |

| 4-Methoxybenzoate derivative | 1.20 ± 0.10 | 5.8 ± 0.5 |

| Parent compound | 0.85 ± 0.05 | 3.4 ± 0.4 |

| Data derived from enzyme inhibition assays and microsomal stability tests . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.